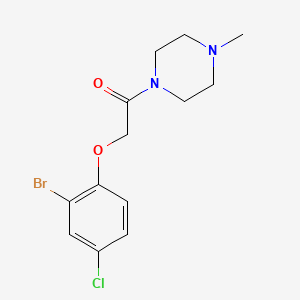
2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Overview
Description
2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound that features a bromine and chlorine-substituted phenoxy group attached to an ethanone backbone, which is further linked to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-bromo-4-chlorophenol, is reacted with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Attachment of the Ethanone Group: The phenoxy intermediate is then reacted with an ethanone derivative, such as chloroacetyl chloride, in the presence of a base to form the ethanone-linked intermediate.
Introduction of the Piperazine Moiety: Finally, the ethanone intermediate is reacted with 4-methylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The ethanone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted phenoxy derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Hydrolysis: Phenol and piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Pharmacology: For studying the interactions of substituted phenoxy compounds with various biological targets.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-4-chlorophenoxy)ethanone: Lacks the piperazine moiety.
2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone: Lacks the bromine substitution.
2-(2-Bromo-4-chlorophenoxy)-1-(piperazin-1-yl)ethanone: Lacks the methyl group on the piperazine ring.
Uniqueness
2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone is unique due to the presence of both bromine and chlorine substitutions on the phenoxy ring, as well as the methylpiperazine moiety. This combination of functional groups may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-3-2-10(15)8-11(12)14/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRDZUKGAIRNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


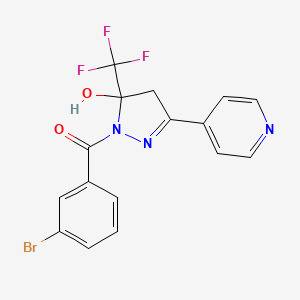
![2-CHLORO-5-[(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B3888386.png)
![N-(2-methylpropyl)-2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B3888389.png)
![N'-[(2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3888393.png)
![3-chloro-N-{3-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3888394.png)
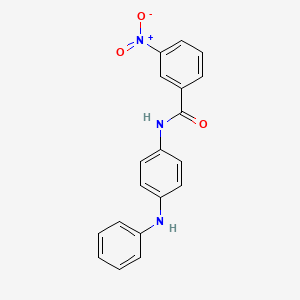
![2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B3888409.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-nitrobenzoate](/img/structure/B3888414.png)
![2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide](/img/structure/B3888421.png)
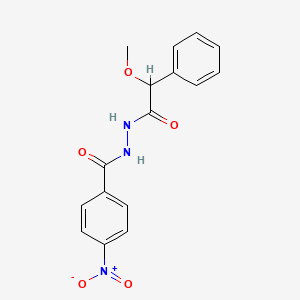
![N'-[(4-nitrobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3888453.png)
![N-[2-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B3888454.png)
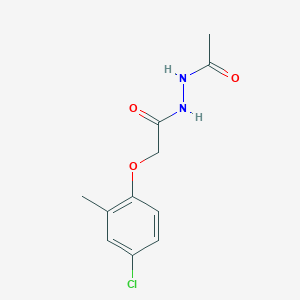
![N'-[(4-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3888467.png)
